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Compound of Interest

Compound Name: 1,2-Diphenylethyne-d10

Cat. No.: B094455 Get Quote

An In-depth Technical Guide to 1,2-
Diphenylethyne-d10
For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Diphenylethyne-d10, also known as Tolan-d10, is the deuterated analogue of 1,2-

Diphenylethyne. This stable, non-radioactive isotopically labeled compound serves as a

valuable tool in a variety of scientific disciplines, particularly in analytical and metabolic

research. The substitution of hydrogen with deuterium atoms provides a significant mass shift,

making it an excellent internal standard for mass spectrometry-based quantification of its non-

deuterated counterpart. Furthermore, the kinetic isotope effect associated with the carbon-

deuterium bond allows for its use in mechanistic studies and in the investigation of metabolic

pathways of compounds containing the diphenylacetylene scaffold.[1][2] This guide provides a

comprehensive overview of the chemical properties, synthesis, and key applications of 1,2-
Diphenylethyne-d10.

Physicochemical and Spectroscopic Data
The defining characteristic of 1,2-Diphenylethyne-d10 is the complete replacement of the ten

hydrogen atoms on the phenyl rings with deuterium. This isotopic substitution leads to a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b094455?utm_src=pdf-interest
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.bocsci.com/deuterium-labeled-compounds.html
https://www.benchchem.com/pdf/Unlocking_Therapeutic_Potential_An_In_depth_Technical_Guide_to_Isotopic_Labeling_with_Deuterium.pdf
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


predictable increase in molecular weight while maintaining very similar chemical properties to

the unlabeled compound.

Property 1,2-Diphenylethyne-d10 1,2-Diphenylethyne

CAS Number 19339-46-9 501-65-5

Molecular Formula C₁₄D₁₀ C₁₄H₁₀

Molecular Weight 188.29 g/mol 178.23 g/mol

Appearance White to off-white solid Colorless crystalline solid[3]

Melting Point 58-60 °C 62.5 °C[4]

Boiling Point 170 °C at 19 mmHg 300 °C[4]

Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1,2-Diphenylethyne-
d10. While specific spectra for the deuterated compound are not widely published, data for the

non-deuterated analogue provide a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Diphenylethyne:

Nucleus Chemical Shift (δ) ppm

¹H NMR (in CDCl₃) 7.38-7.48 (m, 6H), 7.60-7.67 (m, 4H)

¹³C NMR (in CDCl₃) 89.4, 123.2, 128.2, 128.3, 131.6

Note: In the ¹H NMR spectrum of 1,2-Diphenylethyne-d10, the aromatic signals would be

absent. In the ¹³C NMR, the signals for the deuterated carbons would show splitting due to C-D

coupling.

Mass Spectrometry (MS) of 1,2-Diphenylethyne:

The electron ionization (EI) mass spectrum of 1,2-Diphenylethyne is characterized by a

prominent molecular ion peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Diphenylacetylene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C501655&Mask=400
https://webbook.nist.gov/cgi/cbook.cgi?ID=C501655&Mask=400
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.benchchem.com/product/b094455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

178 100 [M]⁺

152 10 [M-C₂H₂]⁺

For 1,2-Diphenylethyne-d10, the molecular ion peak would be observed at m/z 188.

Experimental Protocols
Synthesis of 1,2-Diphenylethyne-d10
While a specific protocol for 1,2-Diphenylethyne-d10 is not readily available in the literature, a

representative synthesis can be adapted from established methods for preparing deuterated

and non-deuterated diphenylacetylenes. A common route involves the bromination of a

deuterated stilbene precursor followed by a double dehydrobromination.

Step 1: Bromination of trans-Stilbene-d10

Dissolution: Dissolve trans-stilbene-d10 in a suitable solvent such as dichloromethane

(CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in

dichloromethane dropwise with continuous stirring. The disappearance of the bromine color

indicates the reaction is proceeding.

Completion and Isolation: Continue stirring until a faint bromine color persists. If necessary,

add a drop of cyclohexene to quench any excess bromine. The product, meso-1,2-dibromo-

1,2-diphenylethane-d10, will precipitate out of the solution. Collect the solid by vacuum

filtration and wash with cold methanol.

Step 2: Dehydrobromination to 1,2-Diphenylethyne-d10

Base Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve potassium

hydroxide (KOH) in a high-boiling point solvent like ethylene glycol by gentle heating.

Reaction: Add the dried meso-1,2-dibromo-1,2-diphenylethane-d10 to the basic solution.

Heat the mixture to reflux for approximately 20-30 minutes.
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Work-up and Purification: After cooling, pour the reaction mixture into a flask containing cold

water. The crude 1,2-Diphenylethyne-d10 will precipitate. Collect the solid by vacuum

filtration. The crude product can be purified by recrystallization from a suitable solvent such

as ethanol.

Applications in Research and Drug Development
The primary utility of 1,2-Diphenylethyne-d10 lies in its application as an internal standard and

a metabolic tracer.[1]

Internal Standard in Mass Spectrometry
In quantitative analysis, particularly in pharmacokinetic studies, an internal standard is crucial

for accurate and precise measurements. An ideal internal standard has physicochemical

properties very similar to the analyte but is distinguishable by mass. 1,2-Diphenylethyne-d10
is an excellent internal standard for the quantification of 1,2-Diphenylethyne and its analogues

due to its identical chromatographic behavior and a distinct mass shift of 10 Da.

Sample Preparation LC-MS Analysis Quantification

Biological Sample
(e.g., plasma, tissue)

Spike with known amount
of 1,2-Diphenylethyne-d10 (IS) Analyte and IS Extraction LC Separation

(Analyte and IS co-elute)
Mass Spectrometry Detection
(Separate detection by m/z)

Peak Area Integration
(Analyte and IS)

Calculate Peak Area Ratio
(Analyte / IS)

Determine Analyte Concentration
from Calibration Curve

Click to download full resolution via product page

Workflow for using 1,2-Diphenylethyne-d10 as an internal standard.

Metabolic Pathway Elucidation
Deuterium labeling is a powerful technique for studying drug metabolism.[2] The kinetic isotope

effect (KIE) can slow down metabolic reactions that involve the cleavage of a C-D bond.[2] By

comparing the metabolic profiles of a drug candidate and its deuterated analogue, researchers

can identify the primary sites of metabolism. If a particular metabolic pathway is slowed down

upon deuteration, it indicates that the deuterated position is a site of metabolic activity. This

information is invaluable for designing drug candidates with improved metabolic stability and

pharmacokinetic properties.[2]
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In Vitro Incubation
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Using 1,2-Diphenylethyne-d10 to study metabolic pathways.

Conclusion
1,2-Diphenylethyne-d10 is a specialized chemical tool with significant applications in modern

research, particularly for scientists and professionals in drug development. Its utility as an

internal standard ensures the accuracy and reliability of quantitative bioanalytical methods.

Furthermore, its role in metabolic studies, leveraging the kinetic isotope effect, provides crucial

insights that can guide the design of more stable and effective drug candidates. This technical

guide serves as a foundational resource for understanding and utilizing the unique properties of

this deuterated compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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